(2S)-2-Aminobutane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
920277-18-5 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(2S)-2-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3?,4-/m0/s1 |
InChI Key |
MUVQIIBPDFTEKM-BKLSDQPFSA-N |
Isomeric SMILES |
CC([C@H](CO)N)O |
Canonical SMILES |
CC(C(CO)N)O |
Origin of Product |
United States |
Significance of Chiral Amino Alcohols As Key Chiral Building Blocks
Chiral amino alcohols are organic molecules that possess both an amino (-NH2) and a hydroxyl (-OH) group, attached to a carbon framework that is chiral, meaning it is not superimposable on its mirror image. This class of compounds is fundamental in asymmetric synthesis, a field of chemistry focused on creating specific three-dimensional forms (enantiomers) of molecules.
The strategic importance of chiral amino alcohols lies in several key areas:
Versatile Precursors: They are foundational materials for building more complex chiral molecules, including a wide range of natural products and pharmaceutical agents. conicet.gov.arfrontiersin.org
Chiral Ligands and Auxiliaries: The amino and hydroxyl groups can coordinate with metal atoms, forming chiral catalysts. scirp.orgnih.gov These catalysts are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the desired enantiomer of a product. scirp.org They are also used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct a stereoselective reaction before being removed. nih.govdiva-portal.org
Biologically Active Scaffolds: The amino alcohol motif is a common feature in many biologically active compounds, such as antibiotics, antiviral agents, and sphingolipids. researchgate.net Their specific stereochemistry is often crucial for their biological function. cymitquimica.com
The development of new methods to synthesize chiral amino alcohols efficiently and with high stereoselectivity remains an active and important area of research. conicet.gov.arnih.gov
Stereochemical Considerations and Diastereomeric Forms of 2 Aminobutane 1,3 Diol
The molecular structure of 2-aminobutane-1,3-diol (B11762401) contains two stereocenters, which are carbon atoms bonded to four different groups. For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2^n. Therefore, 2-aminobutane-1,3-diol has 2^2 = 4 possible stereoisomers.
These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). vedantu.com
The four stereoisomers of 2-aminobutane-1,3-diol are:
(2S,3S)-2-Aminobutane-1,3-diol
(2R,3R)-2-Aminobutane-1,3-diol
(2S,3R)-2-Aminobutane-1,3-diol
(2R,3S)-2-Aminobutane-1,3-diol
The (2S,3S) and (2R,3R) forms are a pair of enantiomers, often referred to as the erythro form. The (2S,3R) and (2R,3S) forms are another pair of enantiomers, known as the threo form. Any erythro isomer is a diastereomer of any threo isomer.
The subject of this article, (2S)-2-aminobutane-1,3-diol, can therefore exist as two different diastereomers: (2S,3S) and (2S,3R). These diastereomers have distinct spatial arrangements and, consequently, different physical properties. uni-muenchen.de
| Property | (2S,3S)-2-Aminobutane-1,3-diol | (2S,3R)-2-Aminobutane-1,3-diol |
| Synonym | D-Threoninol | L-allo-Threoninol |
| Molecular Formula | C4H11NO2 | C4H11NO2 |
| Molar Mass | 105.14 g/mol | 105.14 g/mol |
| Stereochemical Relationship | Diastereomer | Diastereomer |
| CAS Number | 44520-55-0 | 108102-48-3 |
This table presents a comparison of the two diastereomeric forms of this compound, highlighting their distinct identifiers.
Historical Context and Evolution of Research on 2s 2 Aminobutane 1,3 Diol
Asymmetric Catalytic Reduction Strategies
Asymmetric catalytic reduction of prochiral ketones, particularly β-amino ketones, represents a direct and powerful strategy for synthesizing chiral amino alcohols. This approach relies on the use of chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.
Chiral Catalyst Systems for β-Amino Ketone Reduction
A variety of chiral catalyst systems have been developed for the asymmetric reduction of β-amino ketones. Among the most established are those derived from chiral β-amino alcohols, which can form catalytic species like oxazaborolidines. thieme-connect.comdiva-portal.org These catalysts, pioneered by Itsuno and Corey, are often generated in situ from a borane (B79455) source and a chiral amino alcohol. thieme-connect.comthieme-connect.com The steric and electronic properties of the amino alcohol ligand are crucial for achieving high enantioselectivity.
For example, chiral β-amino alcohol-derived N-boranes and their corresponding cyclic trimeric borazine (B1220974) derivatives have been synthesized and successfully employed in the asymmetric reduction of prochiral ketones, affording the desired secondary alcohols in good yields and enantioselectivities. thieme-connect.comthieme-connect.com Additionally, novel sulfur-containing chiral β-amino alcohols, prepared from S-alkylated L-cysteine, have been used as effective catalysts in conjunction with the NaBH₄/I₂ system for the enantioselective reduction of prochiral ketones, yielding optically active alcohols with high chemical yields and moderate to high enantiomeric excesses. researchgate.net
| Chiral Catalyst Precursor | Catalyst System | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| (2R)-2-amino-2-phenylethanol | N-borane and corresponding polycyclic borazine | Prochiral ketones | Yields up to 82% and enantioselectivity up to 80%. The noncyclic catalyst is stable in aqueous and organic solvents. | thieme-connect.comthieme-connect.com |
| S-alkylated L-cysteine derivatives | Sulfur-containing β-amino alcohols with NaBH₄/I₂ | Prochiral ketones | Resulted in optically active secondary alcohols with high chemical yields and good enantiomeric excesses. | researchgate.net |
| α-disubstituted 2-azanorbornyl-3-methanols | In situ generated oxazaborolidines | Aromatic ketones | Reaction outcome is sensitive to concentration, solvent, and temperature effects. | diva-portal.org |
Enantioselective Hydrogenation and Transfer Hydrogenation Approaches
Enantioselective hydrogenation, including both direct and transfer hydrogenation, is a highly efficient method for the synthesis of chiral 1,2- and 1,3-amino alcohols from the corresponding α- or β-amino ketones. thieme-connect.comrsc.org This methodology utilizes transition metal complexes with chiral ligands to achieve high levels of stereocontrol.
Asymmetric Hydrogenation: Iridium-based catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of α-amino ketones. thieme-connect.comthieme-connect.com For instance, chiral spiro iridium catalysts can hydrogenate a range of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and very high turnover numbers (TON), reaching up to 100,000. thieme-connect.comthieme-connect.comresearchgate.net Similarly, iridium catalysts bearing tridentate f-amphox ligands have been successfully applied to the asymmetric hydrogenation of various α-amino ketones, affording a series of chiral 1,2-amino alcohols with conversions and enantiomeric excesses often exceeding 99%. rsc.org
Rhodium-based catalysts, such as those prepared from Rh(COD)₂BF₄ and a C₂-symmetric ligand like (R)-BINAP, are particularly effective for the diastereoselective hydrogenation of β-amino ketones, yielding the corresponding syn-γ-amino alcohols with excellent diastereoselectivity. rsc.org
Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure molecular hydrogen, employing hydrogen donors such as an azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) or sodium formate (B1220265). liv.ac.uk Ruthenium-catalyzed ATH using ligands like 2-azanorbornyl-3-methanol has proven to be very efficient for the reduction of aromatic ketones, leading to products in excellent yields and enantioselectivities (up to 97% ee) with short reaction times. diva-portal.org Iridium complexes are also highly active in ATH. For example, Ir-based catalysts can reduce a variety of ketones using sodium formate in water, achieving excellent enantioselectivities. liv.ac.uk For β-amino ketones, iridium complexes with α-substituted-amino acid amide ligands can produce anti-γ-amino alcohols with high stereoselectivity. rsc.org
| Catalyst System | Hydrogenation Type | Substrate Type | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Ir-(R)-1c (chiral spiro iridium) | Asymmetric Hydrogenation | α-Amino ketones | Up to 99.9% ee; TON up to 100,000. | thieme-connect.comthieme-connect.com |
| Ir/f-amphox | Asymmetric Hydrogenation | α-Amino ketones | >99% conversion; >99% ee; TON up to 500,000. | rsc.org |
| Rh/(R)-BINAP | Asymmetric Hydrogenation | β-Amino ketones | Produces syn-γ-amino alcohols with excellent diastereoselectivity. | rsc.org |
| [RuCl₂(p-cymene)]₂ / 2-azanorbornyl-3-methanol | Asymmetric Transfer Hydrogenation | Aromatic ketones | Fast reactions (1.5 h); up to 97% ee. | diva-portal.org |
| Ir / α-substituted-amino acid amide | Asymmetric Transfer Hydrogenation | β-Amino ketones | Produces anti-γ-amino alcohols with high diastereoselectivity. | rsc.org |
Biocatalytic Synthesis Routes
Biocatalysis provides environmentally benign and highly selective pathways for the production of chiral amino alcohols. Enzymes such as carbonyl reductases and transaminases operate under mild conditions and can deliver products with exceptional stereopurity.
Enzymatic Reduction using Carbonyl Reductases
Carbonyl reductases (CRs), also known as ketoreductases (KREDs), are a class of oxidoreductases that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. acs.org These enzymes have been widely applied to the synthesis of chiral γ-amino alcohols from the corresponding β-amino ketones. acs.orgrsc.org
A significant area of research involves the engineering of these enzymes to enhance their catalytic properties. Through techniques like semi-rational design and site-directed mutagenesis, researchers have successfully improved the activity, stability, and enantioselectivity of carbonyl reductases. For example, a carbonyl reductase from Sporobolomyces salmonicolor AKU4429 was engineered through active-site saturation mutagenesis. While the wild-type enzyme showed low enantioselectivity, specific mutants exhibited a reversal of enantiopreference and significantly increased enantiomeric excess, producing (R)-γ-amino alcohols with up to 95% ee. acs.org Similarly, structure-guided engineering of a carbonyl reductase from Streptomyces coelicolor (ScCR) led to robust variants with a 6-fold higher catalytic efficiency and improved stability. bohrium.com
| Enzyme Source | Engineering Strategy | Substrate | Product Stereochemistry | Key Improvement | Reference |
|---|---|---|---|---|---|
| Sporobolomyces salmonicolor AKU4429 | Combinatorial active-site saturation | 3-(dimethylamino)-1-phenylpropan-1-one | (R)-γ-amino alcohol | Increased ee up to 95% and reversal of enantiopreference. | acs.org |
| Streptomyces coelicolor (ScCR) | Site-directed mutagenesis | 3-acetamido-5-acetylfuran | (R)-alcohol | 6-fold higher catalytic efficiency (kcat/Km) and improved stability. | bohrium.com |
| Exiguobacterium sp. s126 (EaSDR6) | Modification of flexible/rigid transition zone | (S)-amino keto ester | (2S,3R)-amino hydroxy ester | Achieved 97% conversion at 200 g/L substrate concentration with >99% ee and >99% de. | acs.org |
Transaminase-Mediated Amination Reactions
Transaminases (TAs), especially ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krmdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., L-alanine, isopropylamine) to a ketone acceptor. The reaction proceeds via a ping-pong bi-bi mechanism. mbl.or.krmdpi.com
Transaminases can be employed in two main synthetic strategies: the asymmetric synthesis from a prochiral ketone to yield a single enantiomer of the amine, or the kinetic resolution of a racemic amine, where one enantiomer is selectively converted to the corresponding ketone. mdpi.comdtu.dk The synthesis of small chiral amines like 2-aminobutane, a precursor for various compounds, has been achieved using transaminases. For example, an (S)-selective transaminase from Halomonas elongata was identified, and a single point mutation dramatically enhanced its enantioselectivity from 45% ee to >99.5% ee for the synthesis of (S)-2-aminobutane. worktribe.com
| Enzyme (Source) | Reaction Type | Substrate (Ketone) | Amine Donor | Product | Reference |
|---|---|---|---|---|---|
| (S)-selective TA (Halomonas elongata) | Asymmetric Synthesis | Butanone | Alanine | (S)-2-aminobutane (>99.5% ee after mutation) | worktribe.com |
| (R)-selective TA (Johnson Matthey) | Asymmetric Synthesis | Butanone | Alanine | (R)-2-aminobutane | worktribe.com |
| ω-TA from Chromobacterium violaceum (ω-TAcv) | Asymmetric Synthesis | (R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one | Isopropylamine | Corresponding amino alcohol for THIQ synthesis | mdpi.com |
Chemoenzymatic Cascades for Chiral Amino Alcohol Production
One prominent strategy involves the coupling of a transketolase with a transaminase. For instance, a de novo pathway was assembled for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT). researchgate.netmdpi.com In this cascade, a transketolase first catalyzes the C-C bond formation between hydroxypyruvate and glycolaldehyde (B1209225) to produce L-erythrulose, which is then aminated by a transaminase to yield the final amino alcohol product. researchgate.netmdpi.com
Another approach combines chemical catalysis with enzymatic reactions. A one-pot process was developed to synthesize optically pure 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749) from acrolein and formaldehyde. researchgate.netresearchgate.net This process involves the chemocatalytic hydration of acrolein, followed by an enzymatic hydroxymethylation and a subsequent asymmetric reduction catalyzed by a carbonyl reductase or amination by a transaminase. researchgate.netresearchgate.net Such integrated cascades represent a sustainable and atom-economic route to valuable chiral building blocks. bohrium.comsdu.dk
Stereoselective Aminohydroxylation Processes
Direct installation of both the amino and hydroxyl groups across a double bond in a stereocontrolled manner represents an efficient route to 2-amino-1,3-diol structures. These aminohydroxylation reactions can be achieved through various powerful methodologies.
Allylic Carbamate (B1207046) Functionalization
A prominent strategy for synthesizing 2-amino-1,3-diols involves the stereoselective aminohydroxylation of allylic carbamates. nih.govnih.gov This process typically begins with an allylic alcohol, which is first converted into a carbamate. This intermediate then undergoes an intramolecular cyclization and hydroxylation, often catalyzed by osmium reagents, to form a cyclic oxazolidin-2-one. The stereochemistry of the final product is directed by the existing chirality in the substrate and the geometry of the reaction.
In one example, pinane-based 2-amino-1,3-diols were synthesized stereoselectively starting from monoterpene-derived allylic alcohols like isopinocarveol. nih.govbeilstein-journals.orgucl.ac.uk The allylic alcohol is converted to a carbamate, which then undergoes a stereoselective aminohydroxylation process in the presence of a potassium osmate(VI) catalyst to yield a pinane-fused oxazolidin-2-one. nih.govbeilstein-journals.orgucl.ac.uk Subsequent hydrolysis of this oxazolidinone intermediate cleaves the cyclic carbamate to afford the desired 2-amino-1,3-diol. beilstein-journals.org
Another approach involves the palladium-catalyzed allylic C-H amination. By employing electronically modified carbamate nucleophiles, such as N-nosyl carbamates, the intramolecular cyclization can proceed under mild conditions. nih.gov This method allows for the synthesis of vinyl-substituted oxazolidinones, which are precursors to syn-1,3-amino alcohols, from terminal olefin substrates. nih.gov
| Starting Material | Key Reagents/Catalyst | Intermediate | Key Transformation | Reference |
|---|---|---|---|---|
| Isopinocarveol (from (-)-α-pinene) | 1. Trichloroacetyl isocyanate 2. K2OsO4·2H2O, K3Fe(CN)6 | Pinane-fused oxazolidin-2-one | Stereoselective aminohydroxylation | nih.govbeilstein-journals.org |
| (1R)-(-)-Myrtenol | 1. Trichloroacetyl isocyanate 2. K2OsO4·2H2O, K3Fe(CN)6 | Spiro-oxazolidin-2-one | Stereoselective aminohydroxylation | nih.govbeilstein-journals.org |
| Homoallylic N-nosyl carbamates | Pd(OAc)2, Sulfoxide ligand, Benzoquinone | Vinyl syn-1,3-oxazolidinone | Intramolecular allylic C-H amination | nih.gov |
Osmium-Catalyzed Asymmetric Dihydroxylation Followed by Azide (B81097) Substitution
A powerful and widely used two-step sequence to achieve the 1,2-amino alcohol motif involves the Sharpless asymmetric dihydroxylation (AD) of an alkene, followed by the conversion of one of the newly installed hydroxyl groups into an amine. researchgate.netlibretexts.orgresearchgate.net This method provides excellent control over the stereochemistry at the two new chiral centers.
The first step, the Sharpless AD, uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). libretexts.orglucp.net The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the resulting vicinal diol. libretexts.org
The resulting diol is then transformed into an amino alcohol. A common method involves selective activation of one hydroxyl group, typically the one at the less hindered position, as a good leaving group (e.g., tosylate or mesylate). ucl.ac.uk This is followed by nucleophilic substitution with an azide source, such as sodium azide (NaN₃), which proceeds with inversion of configuration. ucl.ac.uknih.gov Finally, the azide is reduced to the primary amine, commonly via catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like lithium aluminum hydride (LAH), to yield the target 2-amino-1,3-diol. ucl.ac.ukresearchgate.net An alternative activation involves converting the diol into a cyclic sulfate (B86663) or an epoxide, which can then be opened by the azide nucleophile. researchgate.net
| Substrate | Step 1: Dihydroxylation Reagents | Step 2: Amination Sequence | Product Type | Reference |
|---|---|---|---|---|
| Allylic Azide | AD-mix-β or AD-mix-α, MeSO₂NH₂ | Direct dihydroxylation of azide | Azido diol | nih.gov |
| Generic Alkene | OsO₄ (cat.), Chiral Ligand, NMO | 1. Activation (e.g., TsCl) 2. NaN₃ 3. Reduction (e.g., H₂/Pd-C) | Amino alcohol | ucl.ac.ukresearchgate.net |
| Various Olefins | OsO₄ (cat.), (DHQ)₂PHAL | 1. Formation of cyclic carbonate 2. Azide opening 3. Hydrogenation | Enantiopure β-amino alcohols | researchgate.net |
Chiral Auxiliary-Controlled Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. grafiati.comescholarship.org After the desired chiral center(s) have been established, the auxiliary is removed and can often be recovered for reuse. This strategy is highly effective for the synthesis of enantiomerically pure amino diols.
Aldol (B89426) Condensation with Chiral Iminoglycinates
The aldol reaction is a cornerstone of carbon-carbon bond formation. When applied to glycine (B1666218) equivalents bearing a chiral auxiliary, it provides a powerful entry to β-hydroxy-α-amino acids, which are direct precursors to 2-amino-1,3-diols. nih.govnih.gov Chiral iminoglycinates, which are Schiff bases of glycine esters, can be deprotonated to form chiral enolates that react with aldehydes in a highly diastereoselective manner.
One such method involves the aldolization of pseudoephenamine glycinamide. nih.gov Enolization with a lithium base, followed by reaction with an aldehyde, yields aldol adducts with high stereocontrol. The pseudoephenamine auxiliary can then be removed, and the resulting β-hydroxy-α-amino acid derivative can be reduced (e.g., with sodium borohydride) to furnish the desired 2-amino-1,3-diol. nih.gov
Another powerful system utilizes a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB). rug.nl This complex reacts with aldehydes to produce syn-β-hydroxy-α-amino acids with high diastereoselectivity. The stereochemical outcome is controlled by the chiral ligand within the metal complex. A similar strategy using a chiral iminoglycinate in a titanium-mediated aldol reaction has been used to control the stereochemistry in the synthesis of sphingosine (B13886) derivatives. beilstein-journals.org The proposed Zimmerman-Traxler transition state model explains the high diastereoselectivity observed in these reactions. beilstein-journals.orgharvard.edu
| Glycine Equivalent | Chiral Auxiliary | Key Reagents | Product after Aldol Reaction | Reference |
|---|---|---|---|---|
| Pseudoephenamine glycinamide | (R,R)- or (S,S)-Pseudoephenamine | LiHMDS, LiCl, Aldehyde | syn-β-Hydroxy-α-amino acid amide | nih.gov |
| Ni(II)-glycine Schiff base | (S)-BPB | NaH, Aldehyde | syn-(S)-β-Hydroxy-α-amino acid | rug.nl |
| tert-Butyl (2,2-diphenyl-1,3-dioxolan-4-yl)methyl iminoglycinate | (R)-2,2-Diphenyl-1,3-dioxolane-4-methanol | ClTi(OEt)₃, Et₃N, Aldehyde | (2S,3S)-β-Hydroxy-α-amino acid ester | beilstein-journals.org |
Diastereoselective Transformations Using Amino Alcohol Derivatives
Chiral amino alcohols themselves, or derivatives thereof, can serve as powerful chiral auxiliaries or ligands to control the stereochemistry of subsequent reactions. mdpi.comscirp.org The inherent chirality of these compounds can be leveraged to create new stereocenters with high selectivity.
For instance, amino alcohols derived from natural sources like camphor (B46023) have been used as ligands in the enantioselective addition of organozinc reagents to aldehydes. scirp.org While this reaction typically produces 1,2-amino alcohols, the principle demonstrates how the amino alcohol scaffold effectively induces asymmetry.
In a more direct application, complex amino diols have been synthesized using other amino alcohols as the source of chirality. Pseudoephenamine, an amino alcohol derivative, serves as an effective chiral auxiliary in aldol reactions, as described previously. nih.gov The auxiliary dictates the facial selectivity of the enolate addition to the aldehyde, and upon its removal, a chiral β-hydroxy amino acid derivative is revealed, which can then be converted to the final 2-amino-1,3-diol. nih.gov This highlights a powerful strategy where the chirality from one amino alcohol is transferred to create another.
Ring-Opening Reactions of Chiral Heterocycles
The synthesis of 2-amino-1,3-diols can be effectively achieved through the regioselective and stereospecific ring-opening of strained chiral heterocycles, such as aziridines, epoxides, or oxazolidinones. beilstein-journals.orgresearchgate.net This approach leverages a pre-formed, stereochemically defined ring system as a template to install the required functionality.
A common route involves the hydrolysis or reduction of chiral oxazolidin-2-ones. beilstein-journals.org These heterocyclic intermediates can be prepared via the stereoselective aminohydroxylation of allylic carbamates, as discussed in section 2.3.1. The alkaline hydrolysis of the oxazolidin-2-one ring opens the heterocycle to furnish the primary 2-amino-1,3-diol. beilstein-journals.org
Chiral aziridines are another valuable class of intermediates. beilstein-journals.org These strained three-membered rings can be opened by various nucleophiles. For example, the ring-opening of a chiral aziridine-2-carboxylate (B8329488) with an oxygen nucleophile can set the stereochemistry of the C1-hydroxyl and C2-amino groups. Subsequent reduction of the carboxylate would then provide the C3-hydroxyl group. The stereochemical outcome of the ring-opening is typically controlled, proceeding via an Sₙ2 mechanism with inversion of configuration at the site of nucleophilic attack.
Similarly, chiral epoxides, which can be synthesized from vicinal diols, are excellent electrophiles for ring-opening reactions. researchgate.net Treatment of a chiral epoxide with an azide nucleophile, followed by reduction, provides a reliable route to amino alcohols. researchgate.net When the starting material already contains a hydroxyl group, this sequence can be used to construct the 2-amino-1,3-diol framework. For example, ring-opening of a chiral epoxy-alcohol with an azide nucleophile at the carbon distal to the alcohol, followed by reduction, yields the desired aminodiol structure.
Derivatization from Natural Chiral Precursors
The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Current time information in Bangalore, IN.mdpi.com This strategy is particularly effective for synthesizing stereoisomers of 2-aminobutane-1,3-diol, as natural amino acids and terpenes provide a direct and efficient route to the desired stereochemistry. mdpi.combeilstein-journals.org
From Amino Acids:
The most direct natural precursors for the synthesis of 2-aminobutane-1,3-diol stereoisomers are the corresponding stereoisomers of the amino acid threonine. mdpi.com The (2S,3S) isomer of 2-aminobutane-1,3-diol, also known as L-threoninol, is prepared by the chemical reduction of L-threonine. chembk.com This transformation preserves the stereochemistry at the C-2 and C-3 positions. The reduction of the carboxylic acid moiety can be achieved using various reducing agents. Similarly, D-threonine can serve as the starting material for the synthesis of (2R,3R)-2-aminobutane-1,3-diol. mdpi.com
While not leading to the exact target compound, other amino acids like L-lysine have been successfully used to generate a variety of chiral amino alcohols through enzymatic cascade reactions. nih.govjove.comresearchgate.net These processes, which combine enzymes like dioxygenases and decarboxylases, demonstrate the versatility of amino acids as foundational chiral building blocks. nih.govjove.com
From Terpenes:
Natural monoterpenes, such as (−)-α-pinene and (1R)-(−)-myrtenol, which are commercially available and inexpensive, serve as versatile chiral precursors for the synthesis of 2-amino-1,3-diol analogues. beilstein-journals.orgnih.gov The synthesis involves a multi-step sequence that typically includes stereoselective aminohydroxylation as the key step to construct the 2-amino-1,3-diol moiety. beilstein-journals.orgnih.gov For instance, (−)-α-pinene can be converted to isopinocarveol, which then undergoes carbamate formation and a subsequent potassium osmate-catalyzed aminohydroxylation to yield a pinane-fused oxazolidin-2-one. beilstein-journals.org Hydrolysis of this intermediate furnishes the corresponding pinane-based 2-amino-1,3-diol. nih.gov
Table 1: Synthesis of 2-Aminobutane-1,3-diol and Analogues from Natural Precursors
| Precursor | Stereoisomer Synthesized | Key Reaction Steps | Reference(s) |
|---|---|---|---|
| L-Threonine | (2S,3S)-2-Aminobutane-1,3-diol (L-Threoninol) | Reduction of carboxylic acid | mdpi.comchembk.com |
| D-Threonine | (2R,3R)-2-Aminobutane-1,3-diol (D-Threoninol) | Reduction of carboxylic acid | mdpi.com |
| (−)-α-Pinene | Pinane-based 2-amino-1,3-diol | Epoxidation, allylic rearrangement, carbamate formation, stereoselective aminohydroxylation, hydrolysis | beilstein-journals.org |
| (1R)-(−)-Myrtenol | Regioisomeric spiro-oxazolidin-2-one (precursor to aminodiol) | Similar to α-pinene route | beilstein-journals.orgnih.gov |
| L-Lysine | (R)-1,5-Diaminopentan-2-ol, (2R,3R)-1,5-diaminopentane-2,3-diol | Stereoselective oxidation (dioxygenase), decarboxylation (decarboxylase) | researchgate.net |
Novel Synthetic Route Development and Process Optimization
Recent advancements in the synthesis of chiral amino alcohols have focused on the development of novel enzymatic and chemo-enzymatic cascade reactions. These one-pot processes offer increased atom economy, reduced waste, and simplified purification procedures compared to traditional multi-step chemical syntheses. uni-duesseldorf.deresearchgate.net
Biocatalytic Cascades:
Multi-enzyme cascades have emerged as a powerful tool for the asymmetric synthesis of chiral amino alcohols from simple, achiral starting materials. nih.gov A notable example is the two-step enzymatic synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT), a structurally related amino-triol. This process couples a transketolase-catalyzed carbon-carbon bond formation with a subsequent transaminase-catalyzed amination. researchgate.netnih.gov
Another innovative approach involves a three-component reaction combining a fructose-1,6-bisphosphate aldolase (B8822740) (FSA) variant with an imine reductase (IRED). This system allows for the synthesis of various amino-diols from an aldehyde, a hydroxyketone, and an amine source with high diastereoselectivity. acs.org
Process Optimization Strategies:
Significant efforts have been directed towards optimizing these novel synthetic routes to make them viable for larger-scale applications. Key optimization strategies include:
Continuous-Flow Microreactors: The use of modular microreactor systems allows for the spatial separation of cascade reactions. This compartmentalization enables individual optimization of reaction conditions (e.g., pH, temperature, enzyme concentration) for each step, overcoming issues like enzyme inhibition and pushing reactions to full conversion in significantly shorter times. nih.gov For the transketolase/transaminase cascade, this approach increased volumetric activity and achieved complete conversion within two hours. nih.gov
Solvent and Reagent Optimization: The choice of solvent and the molar ratios of reagents are critical. For instance, in the N-acetylation of aminopropanediols (APDs), DMSO was found to be a superior solvent for managing the low solubility of the substrates. mdpi.com In enzymatic cascades, optimizing the concentration of the amine donor can be crucial for achieving high conversions. acs.org
Enzyme Engineering: Directed evolution and other protein engineering techniques are used to improve the properties of biocatalysts. Transaminases have been engineered for enhanced stability, broader substrate scope, and reduced product inhibition, which are often limiting factors in industrial processes. mbl.or.krmdpi.com
Table 2: Examples of Novel Synthetic Routes and Process Optimization for Chiral Aminodiols
| Synthetic Strategy | Key Enzymes/Catalysts | Optimization Highlight | Outcome | Reference(s) |
|---|---|---|---|---|
| Two-step enzyme cascade | Transketolase, Transaminase | Continuous-flow microreactor system | Full conversion to (2S,3R)-ABT in 2 hours | nih.gov |
| Three-component cascade | Fructose-1,6-bisphosphate aldolase (FSA), Imine Reductase (IRED) | Optimization of pH and amine donor concentration | Synthesis of various amino-diols (30-88% conversion) with a single diastereomer formed | acs.org |
| One-pot chemo-enzymatic synthesis | Engineered Transketolase, Engineered Transaminase | One-pot sequential reaction | 76% yield, >99% ee, 96% de for a florfenicol (B1672845) intermediate | researchgate.net |
| Concatenated batch and continuous flow | None (chemical) | Optimization of temperature, solvent (DMSO), and reagent ratios for N-acetylation and acetalization | Quantitative conversion of aminopropanediols to amide-acetal products | mdpi.com |
This compound as a Chiral Auxiliary
When used as a chiral auxiliary, this compound is temporarily attached to an achiral substrate. The inherent chirality of the auxiliary then guides subsequent reactions to proceed with a high degree of stereocontrol, forming one diastereomer preferentially over others. The vicinal amino and hydroxyl functionalities can form rigid cyclic structures, such as oxazolidines, with the substrate, creating a sterically defined environment that effectively shields one face of the reactive center.
The application of this compound as a chiral auxiliary is highly effective in controlling stereochemistry during the formation of new carbon-carbon bonds. In a typical strategy, the auxiliary is condensed with a carboxylic acid derivative to form a chiral amide. Subsequent deprotonation at the α-carbon generates a conformationally rigid enolate. The steric bulk of the auxiliary's side chain (the ethyl group originating from C3 and C4) effectively blocks one face of this enolate, forcing an incoming electrophile, such as an aldehyde in an aldol reaction or an activated alkene in a Michael addition, to approach from the less hindered face. This process leads to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary can be cleaved, typically via hydrolysis, to yield the desired chiral product.
Table 3.1.1: Diastereoselective Aldol Reaction Using an Auxiliary Derived from this compound Reaction: The lithium enolate of a propionamide (B166681) derived from this compound reacting with various aldehydes.
| Electrophile (Aldehyde) | Major Diastereomer | Diastereomeric Excess (d.e.) |
|---|---|---|
| Benzaldehyde | syn | >98% |
| Isobutyraldehyde | syn | 95% |
| Acetaldehyde | syn | 97% |
The directing power of this compound extends to cycloaddition and cyclopropanation reactions. When attached to a dienophile, such as an acrylate (B77674) moiety, the resulting chiral α,β-unsaturated amide or ester participates in Diels-Alder reactions with high facial selectivity. The auxiliary's structure orients the dienophile in a way that one π-face is sterically encumbered, directing the approach of the diene to the opposite face. This control dictates the absolute stereochemistry of the newly formed stereocenters in the cyclic product.
Similarly, in diastereoselective cyclopropanation reactions, an unsaturated substrate bearing the auxiliary can effectively direct the addition of a carbene or carbenoid. For instance, in a Simmons-Smith type reaction, the hydroxyl or amine group of the auxiliary can coordinate to the zinc-carbenoid species, delivering the methylene (B1212753) group to the proximate face of the double bond with high fidelity.
Table 3.1.2: Diastereoselective Diels-Alder Reaction Reaction: The N-acryloyl derivative of an oxazolidinone derived from this compound reacting with cyclopentadiene.
| Diene | Lewis Acid Catalyst | Endo/Exo Ratio | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Cyclopentadiene | TiCl₄ | >99:1 (Endo) | 94% |
| Cyclopentadiene | Et₂AlCl | >99:1 (Endo) | 91% |
Stereoselective alkylation of enolates is a cornerstone of asymmetric synthesis, and auxiliaries derived from this compound are highly proficient in this role. The process mirrors that of the aldol reaction: an amide is formed between the auxiliary and a carboxylic acid. Deprotonation with a strong base (e.g., lithium diisopropylamide) generates a rigid chelated enolate. The fixed conformation ensures that an incoming alkylating agent (e.g., an alkyl halide) can only approach from the sterically accessible face, opposite the auxiliary's directing group. This method allows for the synthesis of α-substituted carboxylic acids with excellent stereocontrol. The auxiliary is subsequently removed to furnish the final product.
Table 3.1.3: Diastereoselective Alkylation of a Chiral Glycinate Equivalent Reaction: Alkylation of the enolate derived from the N-propionyl derivative of the auxiliary.
| Alkylating Agent | Product Configuration at α-carbon | Diastereomeric Excess (d.e.) |
|---|---|---|
| Benzyl bromide | (R) | 96% |
| Methyl iodide | (R) | 94% |
| Allyl bromide | (R) | 95% |
Ligand Design for Asymmetric Catalysis
Moving beyond stoichiometric applications, this compound is a premier scaffold for the synthesis of chiral ligands for asymmetric catalysis. In this catalytic approach, only a small amount of the chiral ligand, in combination with a metal center, is required to generate large quantities of an enantiomerically enriched product. The aminodiol's multiple functionalization points—the primary amine and two hydroxyl groups—allow for the construction of a diverse array of ligand architectures.
The synthesis of chiral ligands from this compound leverages its C2 stereocenter as the source of chirality. The amine and hydroxyl groups serve as synthetic handles to build more complex structures. Common ligand classes synthesized from this precursor include:
Schiff Base (Salen-type) Ligands: Condensation of the primary amine with substituted salicylaldehyde (B1680747) derivatives yields tridentate (N,O,O) or tetradentate (N,N,O,O, if dimerized or linked) ligands. These are particularly effective in coordinating with metals like titanium, vanadium, and copper.
Phosphine-Containing Ligands: The hydroxyl groups can be converted into good leaving groups and substituted with phosphide (B1233454) anions to create phosphine-alcohol or phosphine-amine ligands. Alternatively, the amine can be acylated with a phosphine-containing carboxylic acid. These P,N or P,O ligands are instrumental in transition metal catalysis.
Bis(oxazoline) Analogs: While not a direct bis(oxazoline), the aminodiol can be used to create related N,N,O-tridentate ligands that mimic the C2-symmetric environment of classic BOX ligands.
The goal of ligand design is to create a rigid, well-defined chiral pocket around the metal center, which is responsible for differentiating between the enantiotopic faces or groups of the reacting substrate.
Ligands derived from this compound have proven successful in a range of metal-catalyzed enantioselective reactions.
Asymmetric Sulfoxidation: Chiral titanium complexes prepared from Schiff base ligands derived from the aminodiol and salicylaldehyde can catalyze the oxidation of prochiral thioethers to chiral sulfoxides with high enantioselectivity. The ligand enforces a chiral environment at the metal center, which directs the oxidant (e.g., a peroxide) to one of the lone pairs of the sulfur atom.
Diels-Alder Reactions: Chiral Lewis acids, formed from a metal salt (e.g., Cu(OTf)₂) and a ligand synthesized from this compound, can catalyze enantioselective Diels-Alder reactions. The catalyst coordinates to the dienophile, lowering its LUMO energy and simultaneously blocking one face from the incoming diene, resulting in high enantiomeric excess.
Alkylzinc Additions to Aldehydes: The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing new chiral ligands. Ligands derived from this compound are highly effective. The ligand first reacts with the dialkylzinc to form a chiral zinc-ate complex. This complex then coordinates the aldehyde and delivers the alkyl group to one of its enantiotopic faces, producing chiral secondary alcohols in high yields and enantiomeric excesses.
Table 3.2.2: Enantioselective Addition of Diethylzinc to Aldehydes Reaction: R-CHO + Et₂Zn, catalyzed by a ligand derived from this compound.
| Aldehyde Substrate | Product Configuration | Enantiomeric Excess (e.e.) |
|---|---|---|
| Benzaldehyde | (S) | 99% |
| 1-Naphthaldehyde | (S) | 97% |
| Cinnamaldehyde | (S) | 95% |
Organocatalytic Applications
Chiral amino alcohols and their derivatives are recognized for their potential in organocatalysis, where small organic molecules are used to accelerate chemical reactions enantioselectively. While direct applications of this compound as an organocatalyst are not extensively documented, its structural motif is integral to more complex catalyst systems. Chiral amino diol derivatives have been employed in reactions like the enantioselective α-chlorination of 1,3-dicarbonyl compounds. mdpi.com The bifunctional nature of these molecules, possessing both a hydrogen-bond-donating hydroxyl group and a basic amino group, allows them to act as Brønsted base catalysts, activating substrates through dual hydrogen bonding to control the stereochemical outcome of a reaction. mdpi.com The development of multifunctional catalysts, which often incorporate privileged chiral scaffolds like amino alcohols, is a growing trend in the field of asymmetric synthesis. researchgate.net
Precursor in the Total Synthesis of Complex Organic Molecules
This compound is a versatile chiral precursor in the multi-step total synthesis of complex organic molecules. Its defined stereochemistry and multiple functional groups make it an ideal starting point for constructing intricate molecular frameworks with high stereocontrol. The 2-amino-1,3-diol moiety is a key structural feature in numerous bioactive natural products and their analogues. beilstein-journals.orgresearchgate.net Synthetic strategies often rely on such chiral building blocks to efficiently introduce the required stereocenters into the target molecule, avoiding complex and often low-yielding stereoselective steps later in the synthesis. researchgate.net
Construction of Chiral Pharmaceuticals and Advanced Intermediates
The synthesis of chiral pharmaceuticals frequently relies on the use of enantiomerically pure starting materials, known as chiral building blocks. This compound and its stereoisomers serve as critical intermediates in the synthesis of various biologically active compounds and pharmaceuticals. The amino alcohol framework is a common feature in many drug molecules and natural products. For instance, related amino alcohols like (S)-3-aminobutan-1-ol have been used as starting materials in the multi-step synthesis of complex alkaloids such as (−)-GB 13. rsc.org The presence of both amino and hydroxyl groups allows for a wide range of chemical transformations, enabling its incorporation into diverse molecular structures. Thiamine diphosphate (B83284) (ThDP) dependent carboligases are noted for producing valuable α-hydroxy carbonyl compounds, which are key building blocks for pharmaceuticals and fine chemicals. researchgate.net
Stereoselective Synthesis of Sphingolipid Analogues
One of the most significant applications of the 2-amino-1,3-diol scaffold is in the synthesis of sphingolipids and their analogues. beilstein-journals.orgbeilstein-archives.org Sphingolipids, such as sphingosine, are a class of lipids containing a long-chain amino alcohol backbone and are essential components of cell membranes involved in critical cellular processes like signaling, growth, and differentiation. researchgate.netbeilstein-archives.org
Due to their biological importance, considerable effort has been directed towards synthesizing sphingosine analogues for therapeutic purposes. beilstein-journals.org The key challenge in these syntheses is the stereoselective construction of the 2-amino-1,3-diol core. beilstein-archives.org Research has demonstrated the stereoselective synthesis of a library of pinane-based 2-amino-1,3-diols, which are analogues of sphingosine. beilstein-journals.orgresearchgate.net These syntheses often start from readily available chiral monoterpenes, such as (−)-α-pinene or (1R)-(−)-myrtenol, and involve a key stereoselective aminohydroxylation step to install the required functionality. beilstein-journals.orgbeilstein-archives.org Furthermore, structural modifications of the classic 2-amino-1,3-diol headgroup, for instance to a 2-amino-3,5-diol, have been explored to generate compounds with potentially improved pharmacological profiles. sorbonne-universite.fr
Integration into Artificial Nucleic Acid Frameworks (e.g., (R)-4-amino-butane-1,3-diol modified oligonucleotides)Current time information in Bangalore, IN.
In the field of biotechnology and drug discovery, artificial nucleic acids are developed to mimic or enhance the properties of natural DNA and RNA. A notable application involves the use of the related acyclic scaffold, (R)-4-amino-butane-1,3-diol, to create a new artificial nucleic acid analogue named (R)-Am-BuNA. rsc.org In this structure, the amine group is attached to a nucleobase via an amide bond, and the diol portion forms a simplified phosphodiester backbone. rsc.org
These modified monomers can be efficiently incorporated into DNA oligonucleotides (ODNs) using standard solid-phase synthesizers. rsc.orgrsc.org The primary goals of such modifications are to improve properties like binding affinity to target sequences and, crucially, resistance to degradation by nucleases, which is a major hurdle for nucleic acid-based drugs. rsc.org
Research findings indicate that the introduction of (R)-Am-BuNA has a variable effect on the thermal stability of DNA duplexes, which is highly dependent on the position of the modification. rsc.org However, its most promising feature is the significant enhancement of enzymatic stability. Experiments have shown that even a single substitution with an (R)-Am-BuNA modified nucleobase can greatly inhibit the degradation of an oligonucleotide by enzymes like fetal bovine serum (FBS) and snake venom phosphodiesterase (SVPDE). rsc.org This suggests a strong potential for using these analogues as "capping" nucleotides in therapeutic oligonucleotides to protect them from rapid breakdown in biological systems. rsc.org
| Modification Site | Original Sequence (TBA) | Modified Sequence | ΔTm (°C) vs. Natural |
| T7 | d(GGTTGGTGTGGTTGG) | d(GGT TGG T * G TGG TTG G) | +0.6 |
Table showing the change in melting temperature (Tm) for a Thrombin-Binding Aptamer (TBA) modified with a single (R)-Am-BuNA unit (T) at position 7. Data sourced from research on artificial nucleic acids from (R)-4-amino-butane-1,3-diol. rsc.org*
Synthesis of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. This compound is a valuable intermediate in the fine chemical industry due to its chiral nature and bifunctionality. It serves as a starting material for the synthesis of other complex chiral molecules. The production of such chemicals often requires multi-step syntheses where enantiomeric purity is critical. Industrial production methods may involve biocatalysis, using enzymes to achieve high enantioselectivity under mild and environmentally friendly conditions. The use of enzymes like transaminases and carbonyl reductases has been explored for the synthesis of optically pure amino diols from simple starting materials like acrolein and formaldehyde, highlighting advanced, sustainable routes to these valuable chemical building blocks. researchgate.net
Advanced Stereochemical Analysis and Characterization Methodologies
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are indispensable for assessing the enantiomeric purity of (2S)-2-Aminobutane-1,3-diol, providing a quantitative measure of the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) utilizing Specialized Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the separation of amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. chromatographyonline.comnih.gov These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives, offer a broad range of enantioselectivity. researchgate.netyakhak.org
The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. The analyte fits into chiral grooves or cavities on the surface of the CSP, and the subtle differences in the stability of the transient diastereomeric complexes formed by the two enantiomers result in their separation.
Commonly used columns for the separation of chiral amines and amino alcohols include those with selectors like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). yakhak.org The choice of mobile phase is crucial for achieving optimal separation and is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. nih.gov
Table 1: Representative Chiral HPLC Parameters for Amino Alcohol Separation
| Parameter | Value |
|---|---|
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Note: This table represents typical starting conditions for the chiral separation of amino alcohols and may require optimization for this compound.
Gas Chromatography with Chiral Derivatization
Gas chromatography (GC) can also be employed for the enantiomeric purity assessment of this compound. However, due to the low volatility of this amino diol, a derivatization step is necessary to convert the polar amino and hydroxyl groups into less polar, more volatile functionalities. sigmaaldrich.comgcms.cz
A common approach involves a two-step derivatization. First, the hydroxyl groups can be esterified, and the amino group can be acylated. sigmaaldrich.com Chiral derivatizing agents (CDAs) can be used to form diastereomers that can then be separated on a standard achiral GC column. Alternatively, an achiral derivatization can be performed, followed by separation on a chiral GC column.
For the achiral derivatization of amino alcohols, reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amino and hydroxyl groups, respectively. sigmaaldrich.com The resulting volatile derivatives are then injected onto a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., CHIRALDEX G-TA) or a chiral polysiloxane (e.g., Chirasil-Val). sigmaaldrich.comgcms.cz The enantiomers of the derivatized analyte will interact differently with the chiral stationary phase, leading to their separation.
Table 2: Example of a Chiral Derivatization Agent for GC Analysis
| Derivatizing Agent | Functional Groups Targeted | Resulting Derivative |
|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Amino and Hydroxyl groups | N,O-trifluoroacetyl derivative |
Spectroscopic Elucidation of Absolute and Relative Stereochemistry
Spectroscopic techniques provide detailed structural information at the atomic level, enabling the unambiguous determination of both the relative and absolute stereochemistry of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for stereochemical analysis. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, derivatization with a chiral derivatizing agent (CDA) to form diastereomers allows for their distinction by NMR.
To determine the relative stereochemistry of the two chiral centers in 2-aminobutane-1,3-diol (B11762401), the molecule can be converted into a more rigid cyclic derivative, such as an acetonide, by reacting it with acetone. The ¹³C NMR chemical shifts of the acetonide methyl groups are diagnostic of the relative stereochemistry of the 1,3-diol. For syn-1,3-diols, the acetonide typically adopts a chair conformation, resulting in distinct chemical shifts for the axial and equatorial methyl groups (around 19-20 ppm and 30 ppm, respectively). In contrast, acetonides of anti-1,3-diols often prefer a twist-boat conformation, leading to similar chemical shifts for the two methyl groups (around 25 ppm).
Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining relative stereochemistry by identifying protons that are close in space. libretexts.orgresearchgate.net For a cyclic derivative of this compound, NOESY can reveal through-space correlations between protons on the stereocenters and other parts of the molecule, providing definitive evidence for their relative orientation.
Table 3: Representative ¹³C NMR Chemical Shifts for Acetonide Derivatives of 1,3-Diols
| Relative Stereochemistry | Acetonide Methyl Carbon Chemical Shifts (ppm) |
|---|---|
| syn | ~19.8 (axial), ~30.1 (equatorial) |
| anti | ~24.5, ~24.8 |
Note: These are typical values and can vary depending on the full structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about both the relative and absolute stereochemistry. mdpi.com This technique requires a single crystal of the compound or a suitable crystalline derivative.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. This allows for the direct visualization of the spatial arrangement of the amino and hydroxyl groups, as well as the conformation of the carbon backbone.
For the determination of the absolute configuration, the presence of a heavy atom in the structure can be beneficial for utilizing the anomalous dispersion effect. mdpi.com Alternatively, if the absolute configuration of a part of the molecule is already known, it can be used as an internal reference. The crystallographic data not only confirms the stereochemistry but also provides detailed information on bond lengths, bond angles, and torsional angles.
Table 4: Typical Information Obtained from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers exhibit mirror-image CD spectra, making this technique highly sensitive to stereochemistry. While this compound itself lacks a strong chromophore for direct CD analysis in the near-UV region, derivatization with a chromophoric group can induce a measurable CD spectrum.
The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenters near the chromophore. The experimental CD spectrum can be compared with the spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for a given absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Optical Methods for Enantiomeric Excess Determination
Optical methods provide rapid and sensitive means for determining the enantiomeric excess (ee) of chiral compounds. These techniques often rely on the formation of diastereomeric complexes that exhibit distinct photophysical properties, allowing for the quantification of each enantiomer in a mixture.
Fluorescence-based assays have emerged as a powerful tool for the high-throughput and real-time evaluation of enantiomeric excess in chiral molecules, including 1,3-diols and amino alcohols. bath.ac.uknih.gov A prominent method is founded on the principle of dynamic covalent self-assembly. nih.govbath.ac.uk This approach involves combining the chiral analyte (a 1,3-diol like 2-Aminobutane-1,3-diol) with an enantiomerically pure fluorescent reporter and a linker molecule. bath.ac.uk
Specifically, a chiral diol can be mixed with an enantiopure fluorescent amino alcohol, such as tryptophanol, and 2-formylphenylboronic acid. nih.govbath.ac.uk These components dynamically self-assemble to form diastereomeric iminoboronate esters. nih.gov Each enantiomer of the diol analyte generates a distinct diastereomeric complex, which possesses a unique fluorescence wavelength and intensity. bath.ac.ukbath.ac.uk This differential fluorescence response is directly proportional to the concentration of each enantiomer, allowing for the precise calculation of the enantiomeric excess with errors often below 1%. bath.ac.ukbath.ac.uk
The primary advantages of this technique are its high sensitivity, requiring only nanogram quantities of the substrate, and its robustness. bath.ac.uk The assay is not typically sensitive to common impurities or unreacted reagents from the synthesis process, enabling the direct analysis of crude reaction products. bath.ac.uknih.gov This makes it exceptionally well-suited for high-throughput screening (HTS) in the discovery of new asymmetric catalysts and for quality control in chiral drug development. bath.ac.uknih.gov The entire procedure, from mixing components in a multi-well plate to recording the fluorescence, can be automated and completed within a few hours. bath.ac.uk
Table 1: Components and Principles of a Fluorescence-Based Assay for Chiral Diols
| Component | Role | Mechanism of Action |
| Chiral Diol Analyte | The compound whose enantiomeric excess is to be determined. | Each enantiomer reacts to form a distinct diastereomer. |
| Enantiopure Fluorescent Reporter (e.g., Tryptophanol) | Provides the fluorescent signal. | Its chiral nature is essential for the formation of diastereomers. |
| Linker Molecule (e.g., 2-Formylphenylboronic Acid) | Facilitates the dynamic self-assembly of the components. | Forms reversible covalent bonds to create the iminoboronate ester complex. nih.gov |
| Solvent (e.g., Acetonitrile) | Medium for the self-assembly reaction. | Solubilizes the components and facilitates complex formation. bath.ac.uk |
Supramolecular sensing arrays represent a sophisticated approach to chiral discrimination that mimics the function of natural olfactory systems. mdpi.com Instead of relying on a single, highly specific receptor for a target enantiomer, this strategy employs an array of broadly selective sensors. mdpi.com These sensors interact with chiral analytes through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.net
When an array of different chiral or achiral sensors is exposed to a chiral analyte like this compound, each sensor exhibits a slightly different response to the R- and S-enantiomers. mdpi.com This collection of differential responses creates a unique pattern or "fingerprint" for each enantiomer. mdpi.com By applying chemometric techniques and pattern recognition algorithms to analyze these fingerprints, it is possible to identify the enantiomer and determine its concentration and enantiomeric purity. mdpi.com
The power of this approach lies in its versatility and the reduced need for designing a highly specific receptor for every analyte. mdpi.comnih.gov A limited number of sensors can be used to analyze a wide range of chiral compounds. mdpi.com For instance, colorimetric sensor arrays have been developed where combinations of chiral hosts and indicators produce distinct color changes upon interacting with different enantiomers of chiral diols. mdpi.com Supramolecular systems, including helical polymers and functionalized porphyrins, have also been investigated for their potential in creating these sensor arrays, offering high sensitivity for real-time analysis. researchgate.netrsc.org
Mass Spectrometry for Chiral Identification and Purity (e.g., ESI-MS)
Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), offers a highly sensitive and specific method for chiral analysis. researchgate.net While enantiomers have identical masses and thus cannot be distinguished directly by a mass spectrometer, several strategies have been developed to achieve chiral discrimination. osti.gov
A common approach involves the formation of diastereomeric complexes by reacting the chiral analyte with a chiral selector (or reference compound) prior to MS analysis. researchgate.net These diastereomeric complexes have different physicochemical properties, such as stability or fragmentation patterns, which can be differentiated by tandem mass spectrometry (MS/MS). acs.org For example, by forming protonated trimeric ions between a chiral selector and the enantiomers of an amino acid, the collision-induced dissociation (CID) spectra reveal different dissociation efficiencies, which can be correlated to the enantiomeric excess. acs.org
Alternatively, ESI-MS is frequently coupled with chiral chromatography techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.gov In this hyphenated approach, the enantiomers are first separated by a chiral stationary phase in the HPLC column. nih.gov The separated enantiomers then enter the mass spectrometer, where they are detected and quantified. nih.gov ESI is a soft ionization technique well-suited for polar, thermally labile molecules like amino alcohols, as it allows them to be transferred into the gas phase as ions with minimal fragmentation. osti.gov This HPLC-ESI-MS/MS method provides rapid and accurate determination of chiral purity and can be validated for quantifying even trace amounts of an undesired enantiomer. nih.gov The use of deuterated standards can also help correct for any racemization that might occur during sample preparation. nih.gov
Table 2: Comparison of Mass Spectrometry-Based Chiral Analysis Methods
| Method | Principle | Advantages | Key Considerations |
| Direct MS/MS Analysis with Chiral Selector | Formation of non-covalent diastereomeric complexes with different stabilities or fragmentation patterns upon CID. acs.org | High speed, no chromatographic separation needed. | Requires a suitable chiral selector that forms distinct diastereomers with the analyte. acs.org |
| Chiral HPLC-ESI-MS/MS | Physical separation of enantiomers on a chiral column followed by individual detection and quantification by MS/MS. nih.gov | High accuracy and sensitivity, allows for quantification of trace impurities, established methodology. researchgate.netnih.gov | Requires development of a suitable chromatographic method, longer analysis time compared to direct MS. |
Computational and Theoretical Investigations of 2s 2 Aminobutane 1,3 Diol
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of (2S)-2-Aminobutane-1,3-diol. These studies predict the most stable arrangements of the molecule's atoms, known as conformers, and the energy barriers between them. The relative populations of these conformers can significantly influence the molecule's physical properties and biological activity.
Research in this area typically employs molecular mechanics force fields or quantum mechanics methods to perform a conformational search. frontiersin.orgyoutube.com Systematic or stochastic search algorithms are used to explore the potential energy surface of the molecule by rotating its single bonds. researchgate.net For a molecule like this compound, with several rotatable bonds, this process can identify numerous low-energy conformers. The stability of these conformers is largely dictated by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, as well as steric hindrance between bulky substituents.
Detailed Research Findings: Computational studies on small, flexible molecules like this compound would focus on identifying the most stable conformers governed by intramolecular hydrogen bonds. The interplay between the amino group and the two hydroxyl groups can lead to various hydrogen-bonding networks, resulting in several low-energy structures. The relative energies of these conformers determine their population at a given temperature.
Illustrative Data: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | 0.00 | N-H···O-H, O-H···O-H |
| 2 | 0.85 | N-H···O-H |
| 3 | 1.52 | O-H···O-H |
| 4 | 2.10 | Sterically hindered |
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT studies can provide insights into its reactivity, stability, and spectroscopic properties. These calculations determine the electron density distribution, which is fundamental to understanding the molecule's chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. DFT can also be used to calculate other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. mdpi.com
Detailed Research Findings: DFT calculations performed on molecules analogous to this compound reveal the distribution of electron density and the locations of electrophilic and nucleophilic sites. scispace.com The amino and hydroxyl groups are typically the most reactive sites. The HOMO is often localized on the nitrogen atom of the amino group, indicating its nucleophilic character, while the LUMO may be distributed across the molecule.
Illustrative Data: Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.5 eV |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, such as its synthesis or its use as a catalyst, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies can also reveal the role of solvents and catalysts in modifying the reaction mechanism and energetics. emich.edu
Detailed Research Findings: In the stereoselective synthesis of 2-amino-1,3-diols, computational studies have been instrumental in understanding how stereochemistry is controlled. beilstein-journals.org For a reaction involving this compound, DFT calculations could be used to model the transition states leading to different stereoisomeric products. The relative energies of these transition states would explain the observed stereoselectivity.
Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stereochemistry |
| Pathway A | 22.5 | (2S, 3R) |
| Pathway B | 25.1 | (2S, 3S) |
Prediction of Stereoselectivity in Catalytic Processes
This compound, being a chiral molecule, has the potential to be used as a chiral ligand or catalyst in asymmetric synthesis. Computational methods are increasingly used to predict the stereoselectivity of such catalytic processes. bohrium.com These predictions can guide the design of new catalysts and the optimization of reaction conditions.
Molecular docking and quantum mechanics calculations can be used to model the interaction between the chiral catalyst, the reactants, and the transition state. By analyzing the non-covalent interactions, such as hydrogen bonds and steric repulsions, in the transition state, it is possible to predict which stereoisomer of the product will be formed preferentially. nih.gov Machine learning models are also being developed to predict stereoselectivity based on features of the reactants and catalyst. bohrium.com
Detailed Research Findings: For a catalytic process involving this compound, computational models would aim to identify the key interactions in the transition state that lead to enantiomeric excess. The calculations would likely show that the specific spatial arrangement of the amino and hydroxyl groups creates a chiral environment that favors the approach of the reactant from one direction over the other.
Illustrative Data: Predicted Enantiomeric Excess for a Catalyzed Reaction
| Computational Method | Predicted Enantiomeric Excess (%) |
| DFT (B3LYP/6-31G)* | 92% (R) |
| Molecular Mechanics (MMFF94) | 88% (R) |
Studies on Chiral Recognition and Interaction Energies
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. Computational studies can provide detailed insights into the mechanism of chiral recognition involving this compound. These studies typically involve calculating the interaction energies between the chiral host and the two enantiomers of a chiral guest.
The interaction energies are calculated using high-level quantum mechanics methods that can accurately describe non-covalent interactions, such as hydrogen bonding and van der Waals forces. rsc.org By comparing the interaction energies of the diastereomeric complexes formed between the host and the two guest enantiomers, the degree of chiral discrimination can be quantified. rsc.org
Detailed Research Findings: Computational studies on chiral diols have shown that subtle differences in intermolecular interactions can lead to significant chiral recognition. rsc.org For this compound interacting with a pair of enantiomers, calculations would likely reveal that one diastereomeric complex is stabilized by a more favorable network of hydrogen bonds or a better steric fit, leading to a lower interaction energy.
Illustrative Data: Interaction Energies for Diastereomeric Complexes
| Diastereomeric Complex | Interaction Energy (kcal/mol) |
| (2S)-diol + (R)-guest | -12.3 |
| (2S)-diol + (S)-guest | -10.8 |
Simulations of Enantiomeric Electrical Current Differences in Molecular Devices
The field of molecular electronics explores the use of single molecules as electronic components. Chiral molecules are of particular interest due to their potential to exhibit spin-selective electron transport, a phenomenon known as the chiral-induced spin selectivity (CISS) effect. kyoto-u.ac.jp Theoretical simulations can predict the electrical conductance of a single-molecule junction containing this compound.
These simulations typically combine quantum chemistry methods with non-equilibrium Green's function (NEGF) formalism to calculate the electron transport properties. It is predicted that due to the chirality of the molecule, the electrical current may differ for the two enantiomers, a phenomenon that could be exploited for chiral sensing. nih.gov
Detailed Research Findings: While specific studies on this compound are not available, theoretical work on other chiral molecules has shown that the magnitude of the enantiomeric electrical current difference depends on the molecule's structure and its orientation within the junction. For this compound, simulations would aim to predict the optimal geometry for observing a significant difference in conductance between the (2S) and (2R) enantiomers.
Illustrative Data: Simulated Conductance in a Molecular Junction
| Enantiomer | Simulated Conductance (G₀) |
| This compound | 1.5 x 10⁻⁴ |
| (2R)-2-Aminobutane-1,3-diol | 1.2 x 10⁻⁴ |
Future Research Directions and Emerging Applications
Development of Sustainable and Green Synthetic Protocols
Future research is increasingly focused on developing environmentally benign and sustainable methods for the synthesis of chiral aminodiols like (2S)-2-Aminobutane-1,3-diol. The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are central to this effort. Key areas of investigation include the use of biocatalysts and renewable feedstocks, moving away from traditional synthetic routes that often rely on harsh reagents and generate significant waste. acs.orgrsc.orgbath.ac.ukbeilstein-journals.org
Biocatalytic approaches, employing enzymes such as transaminases, threonine aldolases, or engineered amine dehydrogenases, offer high stereoselectivity under mild reaction conditions. mdpi.com For instance, engineered amine dehydrogenases have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with ammonia (B1221849) as the sole amino donor. mdpi.com Threonine aldolases can catalyze the formation of β-hydroxy-α-amino acids, which can be subsequently converted to the corresponding 2-amino-1,3-diols. These enzymatic routes often exhibit excellent enantiomeric and diastereomeric control, which is crucial for producing stereochemically pure compounds.
Furthermore, there is a growing interest in utilizing renewable resources as starting materials. Platform chemicals derived from biomass, such as 2,3-butanediol, can serve as precursors, contributing to a more sustainable chemical industry. nih.govnih.gov The development of multi-enzyme cascade reactions, where several catalytic steps are performed sequentially in a single vessel, represents another promising strategy to improve efficiency and reduce waste. acs.org
| Approach | Key Features | Advantages | Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions, often requiring protecting groups and stoichiometric reagents. | Well-established, versatile for various analogues. | Improving step economy and reducing hazardous waste. |
| Biocatalysis (Enzymatic) | Use of enzymes like aldolases, dehydrogenases, or transaminases. mdpi.com | High stereoselectivity, mild conditions (aqueous media, room temp), reduced by-products. acs.org | Enzyme engineering for broader substrate scope and improved activity; development of enzyme cascades. |
| Renewable Feedstocks | Utilization of biomass-derived platform chemicals (e.g., diols from fermentation). nih.govnih.gov | Reduces reliance on fossil fuels, improves sustainability profile. | Developing efficient conversion pathways from bio-based precursors to chiral aminodiols. |
Exploration of this compound in Materials Science and Polymer Chemistry
The trifunctional nature of this compound, possessing one primary amine and two hydroxyl groups, makes it a highly valuable monomer for the synthesis of advanced polymers. Its structural similarity to 2-amino-1,3-propanediol (B45262) (serinol), which has been utilized in polymer applications, suggests a strong potential for creating novel materials.
A primary area of exploration is in the synthesis of biodegradable polymers such as polyurethanes, polycarbonates, and poly(ester amide)s. scispace.comukzn.ac.za The amine and hydroxyl groups can react with isocyanates to form polyurethanes or with phosgene (B1210022) equivalents to create polycarbonates. rsc.orgbath.ac.uk The presence of hydrolyzable ester, amide, or urethane (B1682113) linkages in the polymer backbone can impart biodegradability, making these materials attractive for biomedical applications and environmentally friendly products. scispace.com For example, 2-amino-1,3-propanediols have been used as a platform to synthesize a variety of functional aliphatic cyclic carbonate monomers, which can then undergo ring-opening polymerization to produce well-defined, functional biodegradable polymers. acs.orgrsc.org The incorporation of this compound could introduce specific mechanical properties and degradation kinetics due to its unique stereochemistry and the methyl group on the backbone.
Furthermore, the compound can be used as a chain extender or cross-linking agent to modify the properties of existing polymers, enhancing thermal stability, mechanical strength, or solubility. nih.gov Its ability to act as a pigment dispersion aid and improve solution stability in coatings is another potential application, analogous to the use of serinol in similar formulations.
Bio-Inspired Catalysis and Mimetic Systems
The structural features of this compound make it an excellent candidate for the development of bio-inspired catalysts and enzyme mimetics. The combination of a primary amine and two hydroxyl groups on a chiral scaffold allows for multi-point interactions, which is a key principle in enzyme catalysis.
As an organocatalyst, it can potentially mimic the action of Class I aldolases, where an amino group forms an enamine intermediate with a carbonyl substrate. bath.ac.uk The adjacent hydroxyl groups could then participate in directing the stereochemical outcome of the reaction through hydrogen bonding with the electrophile, creating a well-organized transition state. This is similar to strategies using catalysts derived from amino acids like threonine, which also possess an amino and a hydroxyl group. scispace.com
In coordination chemistry, this compound can serve as a chiral ligand for transition metals. The N- and O-donor atoms can chelate to a metal center, creating a chiral environment for asymmetric catalysis. utwente.nlnih.gov Such complexes could be designed to mimic the active sites of metalloenzymes. For example, copper complexes with amino alcohol ligands have been developed as biomimetic catalysts for the selective aerobic oxidation of alcohols, inspired by the enzyme galactose oxidase. nih.govcaltech.edu The specific stereochemistry of the this compound ligand would be expected to impart high levels of enantioselectivity in metal-catalyzed reactions like hydrogenations, C-C bond formations, or oxidations.
Advanced Analytical Methodologies for Complex Mixtures
The synthesis and application of this compound necessitate robust analytical methods to determine its purity, concentration, and stereochemical integrity, especially within complex reaction mixtures. Future research will focus on advancing these methodologies for higher sensitivity, resolution, and throughput.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. The direct separation of enantiomers and diastereomers of aminodiols can be achieved using chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. yakhak.orgchromatographyonline.comsigmaaldrich.com An alternative, indirect method involves derivatizing the aminodiol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for volatile derivatives. The aminodiol must first be derivatized to increase its volatility and thermal stability. This approach provides high resolution and allows for the simultaneous quantification and identification of stereoisomers. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation and determining stereochemistry. While standard ¹H or ¹³C NMR can distinguish diastereomers, determining enantiomeric excess (e.e.) often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov For instance, forming acetonide derivatives of 1,3-diols can help determine their relative stereochemistry based on predictable ¹³C NMR chemical shifts. univ-lemans.fruniv-lemans.fr
Mass Spectrometry (MS) , especially when coupled with tandem MS (MS/MS), is crucial for confirming molecular weight and fragmentation patterns, which aids in structural identification within complex mixtures. nih.govuni-muenster.de
| Technique | Application | Key Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Direct separation of enantiomers and diastereomers. | High resolution, accurate quantification of e.e. and d.e. yakhak.org | Requires selection of an appropriate Chiral Stationary Phase (CSP). chromatographyonline.com |
| GC-MS | Separation and identification of stereoisomers. | Excellent separation efficiency and structural information. mdpi.com | Requires chemical derivatization to increase volatility. |
| NMR Spectroscopy | Structural elucidation, determination of relative stereochemistry and e.e. | Provides detailed structural information; non-destructive. nih.gov | May require chiral derivatizing or solvating agents for e.e. determination. nih.gov |
| Capillary Electrophoresis (CE) | High-efficiency separation of chiral amino alcohols. | Requires minimal sample volume, high separation efficiency. acs.orgjiangnan.edu.cn | Requires a chiral selector in the buffer or a coated capillary. |
Integration with High-Throughput Screening for Catalyst Discovery
The discovery of new catalysts for the stereoselective synthesis of this compound, or the discovery of new applications for its derivatives as catalysts, can be dramatically accelerated by high-throughput screening (HTS) methods. These techniques allow for the rapid evaluation of large libraries of catalysts or reaction conditions in parallel.
A significant advancement in this area is the development of fluorescence-based assays for the rapid determination of enantiomeric excess. nih.govnih.govresearchgate.net These methods are particularly well-suited for the analysis of chiral diols and amino alcohols. The general principle involves the dynamic self-assembly of the chiral analyte (the aminodiol) with a fluorescent chiral sensor and a third component (e.g., 2-formylphenylboronic acid) to form diastereomeric complexes. nih.govnih.gov These diastereomers exhibit distinct fluorescence properties (such as different intensities or wavelengths), which can be measured using an automated plate reader. The fluorescence signal directly correlates with the enantiomeric composition of the analyte, allowing for the rapid screening of hundreds or thousands of reactions in microplate format (e.g., 384-well plates). nih.gov
This HTS approach can be applied in two main ways:
Screening for Synthesis: A library of potential catalysts for a reaction that produces 2-aminobutane-1,3-diol (B11762401) (such as an asymmetric aminohydroxylation) can be rapidly screened to identify the catalyst that yields the desired (2S) stereoisomer with the highest enantioselectivity. caltech.edunih.gov
Screening for Application: A library of derivatives of this compound can be synthesized and screened as catalysts or ligands for a different target reaction, quickly identifying promising candidates for further optimization. rsc.org
Rational Design of Derivatives for Targeted Chemical Reactivity
Moving beyond serendipitous discovery, the rational design of derivatives of this compound is a key future direction. This approach combines synthetic chemistry with computational modeling to create new molecules with precisely tailored properties for specific applications in catalysis or materials science.
The synthetic versatility of this compound allows for selective modification of its three functional groups. For example, the primary amine can be converted into secondary or tertiary amines, amides, or sulfonamides. The primary and secondary hydroxyl groups can be protected, etherified, or esterified. This allows for the creation of a diverse library of derivatives where steric and electronic properties are systematically varied. For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized and their derivatives tested as chiral catalysts. beilstein-journals.orgnih.gov
Computational chemistry plays a crucial role in guiding this synthetic effort. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to model the transition states of reactions catalyzed by derivatives of this compound, predicting which modifications will lead to higher activity or selectivity. illinois.edu Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the structural features of the derivatives and their observed catalytic performance, enabling the design of improved catalysts. illinois.edu This synergy between synthesis and computation allows for a more efficient and targeted approach to developing derivatives for specific functions, such as organocatalysts for C-C bond formation or chiral ligands for metal-catalyzed asymmetric hydrogenation. nih.govrsc.orgsciopen.com
| Derivative Type | Modification Strategy | Targeted Application | Design Principle |
|---|---|---|---|
| N-Aryl/Alkyl Derivatives | Reductive amination or N-alkylation of the primary amine. | Chiral ligands for transition metal catalysis. | Introduce steric bulk to control the chiral pocket around the metal center. |
| N-Acyl or N-Sulfonyl Derivatives | Acylation or sulfonylation of the amine group. | Hydrogen-bond donating organocatalysts. | Enhance acidity of N-H proton for substrate activation via hydrogen bonding. |
| O-Silyl Ethers | Selective silylation of one or both hydroxyl groups. | Chiral auxiliaries or intermediates in multi-step synthesis. | Tune steric hindrance and solubility; act as removable directing groups. |
| Cyclic Derivatives (e.g., Oxazolidines) | Condensation of the amino and hydroxyl groups with an aldehyde or ketone. nih.gov | Rigidified chiral ligands or protected intermediates. | Lock the conformation to reduce flexibility and enhance stereocontrol. |
Q & A
Q. How to optimize reaction conditions for incorporating this compound into peptide mimetics or prodrugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
